![molecular formula C11H10F6N2O3 B068620 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate CAS No. 181828-01-3](/img/structure/B68620.png)
1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate
Overview
Description
“1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate” is a pyridinium salt. Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
The synthesis of pyridinium salts like “1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate” has been studied extensively . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .Molecular Structure Analysis
The molecular formula of “1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate” is C7H6F3NO2 . The molecular weight is 193.12 . The SMILES string is c1ccncc1.OC(=O)C(F)(F)F .Chemical Reactions Analysis
The reactivity of pyridinium salts has been a topic of interest in many research studies . They are known for their diverse reactivity and applications in various fields .Physical And Chemical Properties Analysis
“1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate” is a solid at 20 degrees Celsius . It is soluble in water . The melting point is between 82.0 to 86.0 °C .Scientific Research Applications
Organic Synthesis Studies
This compound is useful in organic synthesis studies . It can be used as a reagent in various chemical reactions due to its unique structure and properties .
Preparation of Trifluoromethyl 1,3-Dicarbonyl Compounds
4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate may be used in the synthesis of trifluoromethyl 1,3-dicarbonyl compounds . These compounds have various applications in medicinal chemistry and drug design.
Pyridinium Ionic Liquids
Pyridinium salts, including this compound, are important in the field of ionic liquids . Ionic liquids have numerous applications, including green chemistry, catalysis, and electrochemistry.
Pyridinium Ylides
Pyridinium salts can also be used to generate pyridinium ylides , which are useful intermediates in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Anti-Microbial Applications
Some pyridinium salts have demonstrated anti-microbial properties . While specific studies on this compound are not available, it could potentially be explored for such applications.
Anti-Cancer Research
Similarly, certain pyridinium salts have shown potential in anti-cancer research . Further studies could investigate whether this compound has similar properties.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-(dimethylamino)pyridin-1-ium-1-yl]-2,2,2-trifluoroethanone;2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N2O.C2HF3O2/c1-13(2)7-3-5-14(6-4-7)8(15)9(10,11)12;3-2(4,5)1(6)7/h3-6H,1-2H3;(H,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSOPAPEXLJAEZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446230 | |
Record name | 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate | |
CAS RN |
181828-01-3 | |
Record name | 4-(Dimethylamino)-1-(trifluoroacetyl)pyridin-1-ium trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Trifluoroacetyl)-4-(dimethylamino)pyridinium Trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate highlighted in the research?
A1: The research primarily focuses on the use of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate as an efficient reagent for the preparation of trifluoromethyl 1,3-dicarbonyl compounds. [] While the exact mechanism is not detailed in the provided abstracts, its role as a reagent suggests it participates in the chemical reactions leading to the formation of these specific compounds.
Q2: Are there any details regarding the characterization of 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate?
A2: Unfortunately, the abstracts do not provide specific details regarding the molecular formula, weight, or spectroscopic data for 4-Dimethylamino-1-trifluoroacetylpyridinium trifluoroacetate. [, ] Further investigation into the full research articles or other literature sources is necessary to obtain this information.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.